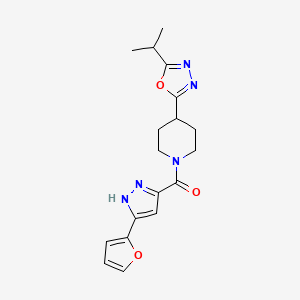

![molecular formula C16H15N5O4S B2794153 ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 877630-05-2](/img/structure/B2794153.png)

ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups including an ester (benzoate), a thioamide, and a pyrazolo[3,4-d]pyrimidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrazolo[3,4-d]pyrimidine core could potentially be formed through a cyclization reaction . The thioacetamido group might be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine ring is a heterocyclic ring containing nitrogen atoms . The presence of the thioamide could introduce interesting electronic and steric effects .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The ester could undergo hydrolysis or transesterification reactions. The thioamide might be susceptible to hydrolysis or reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise structure and the nature of its functional groups. For example, the presence of an ester could make the compound more lipophilic, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación

Synthesis and Insecticidal Assessment

- A study by Fadda et al. (2017) described the synthesis of various heterocycles, including pyrazolo[3,4-d]pyrimidin derivatives, and their evaluation as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Anti-Inflammatory Activity

- Research conducted by Abignente et al. (1992) explored the antiinflammatory activity of imidazo[1,2-a]pyrazine derivatives, which are structurally related to ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate (Abignente et al., 1992).

Antimicrobial Activity

- A study by Khobragade et al. (2010) synthesized pyrazolo[3,4-d]pyrimidin derivatives and assessed their antibacterial and antifungal activity, demonstrating significant antimicrobial properties (Khobragade et al., 2010).

Enzymatic Activity Enhancement

- Research by Abd and Awas (2008) involved the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives, revealing a potent effect on increasing the reactivity of the enzyme cellobiase (Mohamed Abd & Gawaad Awas, 2008).

Synthesis of C-Nucleosides

- Khadem et al. (1989) described the synthesis of nitrogen-bridged purine-like C-nucleosides from related compounds, highlighting the versatility of these types of chemical structures in synthesizing nucleoside analogs (Khadem et al., 1989).

Green Chemistry Applications

- A study by Al-Matar et al. (2010) focused on the green, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating environmentally friendly synthetic approaches (Al-Matar et al., 2010).

Supramolecular Architecture

- Pietrzak et al. (2018) explored the crystal structures of ethyl phosphonates and phosphonamidates, which are structurally related, to understand their supramolecular architectures (Pietrzak et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to have a wide range of biological and pharmacological activities . They have been found to interact with various targets, including enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

For instance, some pyrazoline derivatives have been found to inhibit AchE activity, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

For example, some pyrazoline derivatives have been reported to affect the production of reactive oxygen species (ROS), which are produced by cells through their routine metabolic pathways . Overexpression of ROS has been linked to disease development .

Result of Action

For example, some pyrazoline derivatives have been reported to have antioxidant and antitumor activities . They have also been found to affect the level of malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .

Propiedades

IUPAC Name |

ethyl 2-[[2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S/c1-2-25-15(24)9-5-3-4-6-11(9)18-12(22)8-26-16-19-13-10(7-17-21-13)14(23)20-16/h3-7H,2,8H2,1H3,(H,18,22)(H2,17,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHCHXBJSWRPJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2794072.png)

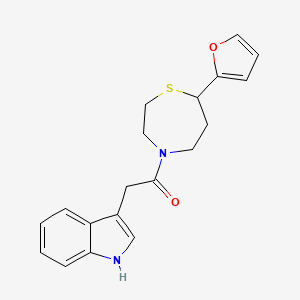

![2-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2794077.png)

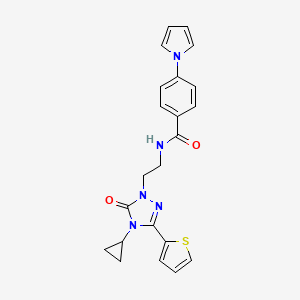

![7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2794079.png)

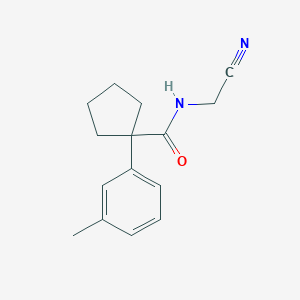

![(E)-2-Cyano-N-cyclopropyl-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2794084.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2794087.png)

![Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2794088.png)

![N-(2-Methoxy-2-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794089.png)

![1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2794090.png)

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2794091.png)

![2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2794092.png)